Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

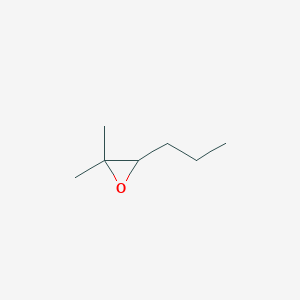

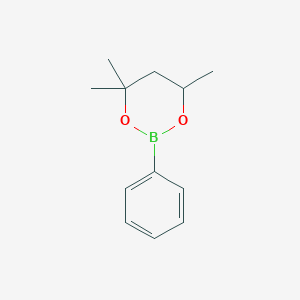

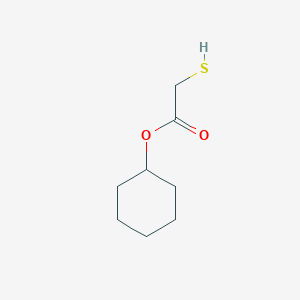

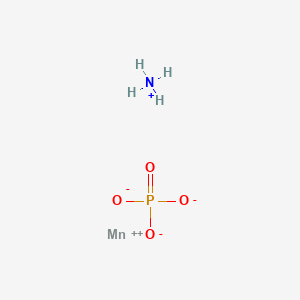

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate is a coordination compound with the chemical formula Ba(OCC(CH₃)₃CHCOC(CH₃)₃)₂·xH₂O. It is known for its use in the preparation of superconducting thin films and other advanced materials. The compound is characterized by its high volatility and sensitivity to temperature changes, making it a valuable precursor in various chemical vapor deposition processes .

Mechanism of Action

Target of Action

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate, also known as Ba(TMHD)2, is primarily used in the preparation of superconducting thin films . It acts as a precursor in the metal-organic chemical vapor deposition (MOCVD) process, which is a technique used for the deposition of high-temperature superconductor YBa2Cu3O7−δ (YBCO) . Therefore, its primary target is the YBCO film.

Mode of Action

Ba(TMHD)2 interacts with its target (YBCO film) through a process called volatilization. This process involves the conversion of the compound into a gaseous state, which then deposits onto the YBCO film . The compound is highly sensitive to temperature changes during the whole evaporation process .

Biochemical Pathways

It’s known that the compound plays a crucial role in the mocvd process, which is a key method in the preparation of superconducting thin films .

Pharmacokinetics

It’s known that the compound has a high volatility, which is crucial for its role in the mocvd process .

Result of Action

The result of Ba(TMHD)2’s action is the successful deposition of superconducting thin films. The quality and reproducible results of the YBCO film depend on the purity, thermal stability, sufficient and stable evaporation, and good delivery properties of Ba(TMHD)2 .

Action Environment

The action of Ba(TMHD)2 is highly sensitive to environmental factors, particularly temperature. The compound is unstable and highly sensitive to the change of temperature during the whole evaporation process . Therefore, it’s crucial to choose suitable volatilization technology and conditions to avoid Ba(TMHD)2 breakdown (or thermal aging) during the MOCVD process .

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate is typically synthesized by reacting 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) with barium hydroxide. The reaction is carried out in an inert atmosphere to prevent hydrolysis and other side reactions. The general reaction scheme is as follows:

Ba(OH)2+2TMHD→Ba(TMHD)2+2H2O

The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical vapor deposition (CVD) techniques. The compound is synthesized in high purity and controlled conditions to ensure its stability and effectiveness as a precursor for thin film deposition .

Chemical Reactions Analysis

Types of Reactions

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate primarily undergoes decomposition reactions when subjected to high temperatures. It is highly sensitive to temperature changes, leading to its breakdown into barium oxide and other byproducts. The compound does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions

The decomposition of this compound is often studied under nonisothermal thermogravimetric analysis (TGA) conditions. The compound is heated in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The major product formed from its decomposition is barium oxide (BaO) .

Scientific Research Applications

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate is widely used in scientific research, particularly in the field of materials science. Some of its key applications include:

Preparation of Superconducting Thin Films: The compound is used as a precursor in the metal-organic chemical vapor deposition (MOCVD) process to produce high-temperature superconductors like yttrium barium copper oxide (YBCO).

Coordination Chemistry: The compound is studied for its coordination properties and its ability to form stable complexes with various metal ions.

Comparison with Similar Compounds

Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate is unique due to its high volatility and sensitivity to temperature changes. Similar compounds include:

Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate): Used in the preparation of superconducting films and studied for its thermal properties.

Nickel bis(2,2,6,6-tetramethyl-3,5-heptanedionate): Employed in catalysis and coordination chemistry.

Lanthanum bis(2,2,6,6-tetramethyl-3,5-heptanedionate): Utilized in the synthesis of advanced materials and coordination complexes.

These compounds share similar coordination environments and applications but differ in their specific metal centers and resulting properties.

Properties

CAS No. |

17594-47-7 |

|---|---|

Molecular Formula |

C22H40BaO5 |

Molecular Weight |

521.9 g/mol |

IUPAC Name |

barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate |

InChI |

InChI=1S/2C11H20O2.Ba.H2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;;1H2/q;;+2;/p-2/b2*8-7-;; |

InChI Key |

VCALGUJWYYNHDY-ZJCTYWPYSA-L |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.O.[Ba+2] |

SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ba+2] |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.[Ba+2] |

Pictograms |

Acute Toxic; Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)